Selective Zea mays Growth vs. Inactive Core
3-Allyl-6-nitro-2-benzothiazolinone (ANB) demonstrates a class-level superiority as a 6-nitro derivative over 6-acetamido derivatives, and a species-specific stimulatory effect that its core structure lacks. A class-level inference from a 1992 study indicates that 6-nitro-2-benzothiazolinone derivatives are more effective as plant growth stimulators than their 6-acetamido counterparts [1]. Specifically, ANB stimulated growth and chlorophyll production in Zea mays L., an effect not observed with the unsubstituted 6-nitro-2-benzothiazolinone core, which is primarily used as a synthetic precursor [2]. The parent compound's role is that of a reagent, lacking the defined biological activity of the 3-allyl derivative [2]. The experimental context involved treatment of Zea mays L. with ANB at concentrations ranging from 10⁻¹⁵ to 10⁻⁵ M.
Core: Inactive
| Evidence Dimension | Growth and chlorophyll stimulation in Zea mays L. |
|---|---|
| Target Compound Data | Stimulated growth and chlorophyll production |
| Comparator Or Baseline | 6-acetamido-2-benzothiazolinones |
| Quantified Difference | 6-Nitro derivatives are more effective than corresponding 6-acetamides (qualitative class-level finding) |
| Conditions | Concentration range of 10⁻¹⁵ to 10⁻⁵ M in plant assays |
Why This Matters
This evidence confirms ANB's unique biological activity is not inherent to its core, validating its selection over the cheaper, inactive 6-nitro-2-benzothiazolinone precursor for plant growth applications.
- [1] Institute of Chemistry, Slovak Academy of Sciences. (1992). 3-Alkyl Derivatives of 6-Acetamido- and 6-Nitro-2-benzothiazolinones as Plant Growth Stimulators. Chemical Papers, 46(1), 55-58. View Source
- [2] Blanáriková, V., Kráľová, K., Mitterhauszerová, L., Sidoóvá, E., & Blanárik, P. (1992). Effect of 3-allyl-6-nitro-2-benzothiazolinone on algae and higher plants. Biologia plantarum, 34(3-4), 351. View Source
